molecular formula C7H14ClNO3 B6163952 rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans CAS No. 1104460-08-3

rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans

Cat. No.: B6163952
CAS No.: 1104460-08-3
M. Wt: 195.6
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Description

rac-Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans (hereafter referred to as the target compound) is a six-membered piperidine ring derivative with two stereocenters at positions 2 and 4. The trans configuration indicates that the hydroxyl (-OH) and methyl ester (-COOCH₃) groups occupy opposite equatorial positions relative to the piperidine ring. This configuration minimizes steric strain and enhances stability compared to cis isomers . The compound exists as a hydrochloride salt, improving its solubility in polar solvents. The methyl ester hydrochloride derivative is commonly used as a chiral building block in pharmaceutical synthesis due to its rigid stereochemistry and functional versatility.

Properties

CAS No.

1104460-08-3

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers: cis vs. trans Configuration

The target compound’s trans configuration distinguishes it from cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride (). The cis isomer exhibits higher ring puckering due to adjacent substituents, leading to reduced solubility in aqueous media and altered reactivity in nucleophilic reactions.

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
rac-Methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate HCl, trans C₇H₁₄ClNO₃ 195.64 (est.) Not explicitly listed Trans configuration, high stability
cis-Methyl-4-hydroxypiperidine-2-carboxylate HCl C₇H₁₄ClNO₃ 195.64 Not explicitly listed Cis configuration, higher ring strain

Ring Size: Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) rings exhibit distinct conformational behaviors. Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 114676-59-4) has a smaller ring, leading to greater puckering (amplitude parameter q ≈ 0.45 Å for pyrrolidine vs. 0.30 Å for piperidine) and reduced solubility in nonpolar solvents .

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl C₇H₁₂ClNO₃ 193.63 114676-59-4 5-membered ring, higher puckering

Substituent Variations

Methyl α-phenyl-2-piperidineacetate hydrochloride (CAS 23655-65-4, ) introduces a phenyl group, significantly increasing lipophilicity (logP ≈ 2.5 vs. 0.8 for the target compound). This modification enhances blood-brain barrier penetration but reduces aqueous solubility .

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
Methyl α-phenyl-2-piperidineacetate HCl C₁₄H₂₀ClNO₂ 269.77 23655-65-4 Phenyl substituent, high lipophilicity

Functional Group Modifications: Ester vs. Acid

The free acid form of the target compound, (2R,4R)-trans-4-hydroxypipecolic acid (CAS 189385-64-6), lacks the methyl ester group, resulting in higher polarity (logP ≈ -1.2) and lower cell membrane permeability .

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
(2R,4R)-trans-4-Hydroxypipecolic acid C₆H₁₁NO₃ 145.16 189385-64-6 Free acid form, high polarity

Research Findings and Structural Insights

Conformational Analysis

The trans configuration of the target compound allows for a planar ring puckering (Cremer-Pople parameters: θ ≈ 0°, φ ≈ 0°), minimizing torsional strain . In contrast, cis isomers exhibit θ ≈ 30°, leading to reduced thermodynamic stability.

Crystallographic Characterization

X-ray crystallography using SHELX programs () has resolved similar piperidine derivatives, confirming equatorial positioning of substituents in trans configurations. For example, the free acid form (CAS 189385-64-6) crystallizes in a monoclinic system with hydrogen bonding between hydroxyl and carboxylate groups .

Preparation Methods

Precursor-Based Synthesis from 4-Piperidone Derivatives

The foundational approach involves 4-piperidone hydrochloride hydrate as a starting material. In a representative protocol, 4-piperidone is liberated via alkalization with liquid ammonia, followed by toluene extraction and drying with anhydrous magnesium sulfate. Subsequent reduction with sodium borohydride in methanol yields 4-hydroxypiperidine, achieving a GC purity of 98.9% after crystallization. This intermediate is critical for introducing the hydroxyl group at position 4 of the piperidine ring.

For esterification, 4-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in methanol under reflux conditions. Potassium carbonate acts as a base, facilitating the formation of the Boc-protected intermediate. Final deprotection and hydrochloric acid treatment yield the hydrochloride salt. While this method optimizes yield (up to 99.5% purity), stereochemical control requires additional steps for trans-configuration isolation.

Stereoselective Hydrogenation and Resolution

A complementary route, adapted from the synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid, employs catalytic hydrogenation of pyridinecarboxylic acid derivatives. For example, 4-methyl-2-picolinic acid undergoes hydrogenation over palladium charcoal at 2–3 kg pressure, yielding a cis-trans mixture of piperidinecarboxylic acid. Esterification with thionyl chloride and ethanol produces the ethyl ester, which is resolved using D-amygdalic acid to isolate the (2R,4R)-enantiomer.

Adapting this framework, rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate could be synthesized via:

  • Hydrogenation : Reduce 4-hydroxypicolinic acid to 4-hydroxypiperidine-2-carboxylic acid.

  • Esterification : Treat with methanol and thionyl chloride to form the methyl ester.

  • Resolution : Use chiral resolving agents (e.g., tartaric acid) to separate trans-diastereomers.

Optimization of Reaction Conditions

Reduction Step Efficiency

The reduction of 4-piperidone to 4-hydroxypiperidine using sodium borohydride achieves optimal yields (85–90%) when conducted in methanol at 25–30°C. Prolonged reflux durations (>10 hours) minimize residual ketone impurities but risk over-reduction. Alternative reductants like lithium aluminum hydride (LiAlH4) may offer faster kinetics but introduce handling complexities.

Esterification and Salt Formation

Esterification with di-tert-butyl dicarbonate requires stoichiometric potassium carbonate to maintain alkaline conditions, preventing Boc-group hydrolysis. Post-reaction crystallization in n-hexane at 0–5°C enhances product purity. For hydrochloride salt formation, gaseous HCl is introduced into the methanolic solution of the free base, followed by solvent evaporation and recrystallization from ethanol.

Stereochemical Control and Isolation

Diastereomeric Crystallization

The trans-configuration is preferentially isolated via fractional crystallization. In the synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid, D-amygdalic acid induces selective crystallization of the trans-enantiomer from methanol at 10°C. For the target compound, analogous resolution using (-)-menthol or (+)-camphorsulfonic acid may achieve enantiomeric enrichment.

Chromatographic Separation

Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separates cis-trans diastereomers of piperidine carboxylates. However, scalability limitations make crystallization the preferred industrial method.

Comparative Analysis of Methodologies

Parameter Precursor Route Hydrogenation Route
Starting Material4-Piperidone hydrochloride4-Hydroxypicolinic acid
Key StepNaBH4 ReductionCatalytic Hydrogenation
Stereochemical ControlCrystallizationChiral Resolution
Overall Yield75–80%60–65%
Purity (GC/HPLC)>99%98–99%

Industrial Scalability and Challenges

Both routes are industrially viable, but the precursor method offers higher yields and simpler workup. Challenges include:

  • Sodium Borohydride Handling : Requires controlled addition to prevent exothermic decomposition.

  • Catalyst Cost : Palladium charcoal, while effective, increases production costs.

  • Resolution Efficiency : Achieving >99% enantiomeric excess (ee) necessitates multiple crystallizations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step procedures, including hydroxylation, esterification, and hydrochloride salt formation. Key steps include stereochemical control during hydroxyl group introduction and carboxylate ester formation. For optimization:

  • Use chiral catalysts or enantioselective reagents to preserve stereochemistry .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity.
  • Adjust solvent systems (e.g., methanol/water mixtures) and temperatures (25–60°C) to improve yield .

Q. How should researchers characterize the compound’s purity and molecular identity?

  • Answer : A combination of analytical techniques is critical:

  • Purity : Quantify via HPLC with UV detection (λ = 210–254 nm) or UPLC-MS, targeting >95% purity .
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify stereochemistry (e.g., coupling constants for trans-configuration) and FT-IR for functional groups (e.g., C=O stretch at ~1730 cm1^{-1}) .
  • Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) or ESI-MS .

Q. What are the solubility and storage guidelines for this compound?

  • Answer :

  • Solubility : Soluble in polar solvents (e.g., water, methanol, DMSO). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers .
  • Storage : Store at room temperature in sealed, moisture-free containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield or stereochemical outcomes across studies?

  • Answer : Discrepancies often arise from:

  • Reaction Conditions : Trace moisture or impurities in solvents can alter stereoselectivity. Use anhydrous solvents and molecular sieves .
  • Catalyst Variability : Batch-to-batch differences in chiral catalysts require rigorous quality control.
  • Analytical Methods : Validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) .

Q. What experimental designs are recommended for studying receptor/enzyme interactions involving this compound?

  • Answer :

  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KdK_d) .
  • Functional Assays : Pair with calcium flux or cAMP assays for G-protein-coupled receptor (GPCR) activity.
  • Negative Controls : Include structurally related but inactive analogs (e.g., methyl ester derivatives without hydroxyl groups) to validate specificity .

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict stereochemical outcomes .
  • Machine Learning : Train models on existing synthetic data to optimize solvent/catalyst combinations.
  • Molecular Dynamics : Simulate solubility and stability under varying pH/temperature conditions .

Q. What advanced analytical techniques can differentiate between diastereomers or degradation products?

  • Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients for diastereomer separation .
  • LC-MS/MS : Detect degradation products (e.g., hydrolyzed carboxylate forms) via fragmentation patterns.
  • Solid-State NMR : Characterize crystalline forms to assess polymorphism risks .

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